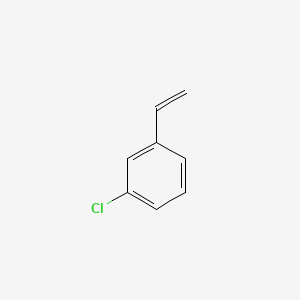

3-Chlorostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in watersol in alcohol, ether, acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVQCIDBZXNFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26100-04-9 | |

| Record name | Benzene, 1-chloro-3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26100-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8073130 | |

| Record name | m-Chlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | m-Chlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

188.7 °C | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water, Sol in alcohol, ether, acetone | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1168 @ 20 °C/4 °C | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.98 [mmHg], 0.981 mm Hg @ 25 °C | |

| Record name | m-Chlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2039-85-2 | |

| Record name | 3-Chlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Chlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11K8G759HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorostyrene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorostyrene is a halogenated aromatic compound of significant interest in polymer science and organic synthesis. As a derivative of styrene (B11656), its chemical behavior is dictated by the interplay between the vinyl group and the chlorine-substituted benzene (B151609) ring. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, intended to serve as a foundational resource for professionals in research and development. The document summarizes key quantitative data, outlines experimental protocols for its synthesis and polymerization, and visually represents its core reactivity through structured diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct aromatic odor.[1] The presence of a chlorine atom at the meta position of the styrene backbone imparts specific physical and chemical characteristics that differentiate it from unsubstituted styrene. It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons.[1]

General Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇Cl | [2][3][4] |

| Molecular Weight | 138.59 g/mol | [2][3][4] |

| CAS Number | 2039-85-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.09 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.562 | [2][5] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [2] |

| Boiling Point | 55-57 °C at 3 mmHg | [6] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, ether | [1] |

| Vapor Pressure | 0.646 mmHg at 25°C | [1] |

Environmental and Safety Properties

The environmental fate and safety-related properties are crucial for proper handling and risk assessment.

Table 2: Environmental and Safety Data for this compound

| Property | Value | Reference |

| LogP (Octanol/Water Partition Coefficient) | 3.52 | [1] |

| BCF (Bioconcentration Factor) | Estimated at 100 | [7] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated at 840 | [7] |

| Henry's Law Constant | 2.1 x 10⁻³ atm-cu m/mole (estimated) | [1] |

| Atmospheric Half-life (vs. OH radicals) | ~14 hours | [1] |

| Atmospheric Half-life (vs. Ozone) | ~13 hours | [1] |

| Storage Temperature | 2-8°C, Keep Cold | [1][2] |

| Stabilizer | Often contains 0.1% 3,5-di-tert-butylcatechol (B55391) or 4-tert-butylcatechol | [2][8] |

Synthesis and Handling

Synthesis Protocol: Dehydration of 1-(3-Chlorophenyl)ethanol

A common and efficient laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of 1-(3-chlorophenyl)ethanol.[5][9]

Experimental Protocol:

-

Apparatus: A three-necked round-bottomed flask equipped with a dropping funnel and a fractional distillation column is assembled. The receiving flask should be cooled.

-

Reagents:

-

1-(m-Chlorophenyl)ethanol

-

Potassium bisulfate (KHSO₄), powdered and fused (catalyst)

-

p-tert-butylcatechol (polymerization inhibitor)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

-

Procedure:

-

Place powdered potassium bisulfate (e.g., 12.5 g) and a small amount of p-tert-butylcatechol (e.g., 0.05 g) into the reaction flask.

-

Heat the flask in an oil bath to 220–230°C.

-

Place 1-(m-chlorophenyl)ethanol (e.g., 145 g, 0.925 mole) mixed with a small amount of p-tert-butylcatechol into the dropping funnel.

-

Evacuate the system to a pressure of approximately 125 mm Hg.

-

Add the carbinol dropwise to the heated flask at a rate that maintains a steady distillation of the product at the column head (vapor temperature ~110–120°C).

-

The distillate, containing this compound and water, is collected in the receiver.

-

Once the addition is complete, continue distillation until no more liquid comes over. The pressure can be further reduced to ~20 mm Hg to ensure complete recovery.

-

The collected distillate is transferred to a separatory funnel using diethyl ether. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

Another small amount of inhibitor is added to the filtrate before removing the ether via distillation.

-

The final product, this compound, is purified by vacuum distillation, yielding a product with a boiling point of 55–57°C at 3 mm Hg.[6] This procedure typically achieves yields of 80-82%.[6]

-

References

- 1. Page loading... [guidechem.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pslc.ws [pslc.ws]

- 8. 4-Chlorostyrene(1073-67-2) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(2039-85-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-Chlorostyrene from 1-(3-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 3-chlorostyrene, a valuable monomer and chemical intermediate, through the acid-catalyzed dehydration of 1-(3-chlorophenyl)ethanol (B1582347). The information presented is curated for professionals in chemical synthesis and drug development, focusing on practical application and reproducibility.

Overview of the Synthesis

The primary and most efficient method for synthesizing this compound is the dehydration of 1-(3-chlorophenyl)ethanol.[1] This elimination reaction is typically catalyzed by an acid, with powdered fused potassium acid sulfate (B86663) (potassium bisulfate) being a common and effective choice.[2][3] To prevent the polymerization of the highly reactive styrene (B11656) product, a polymerization inhibitor such as p-tert-butylcatechol is crucial.[1][2][3] The reaction proceeds by heating the alcohol in the presence of the catalyst under reduced pressure, allowing for the continuous removal of the products, this compound and water, by distillation. This method provides a good yield of the desired product.[1][3]

Reaction Scheme

The dehydration of 1-(3-chlorophenyl)ethanol results in the formation of this compound and water.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

3.1 Materials and Reagents

| Reagent/Material | Quantity | Notes |

| 1-(3-chlorophenyl)ethanol | 145 g (0.925 mole) | Also known as m-chlorophenylmethylcarbinol. |

| Potassium acid sulfate (KHSO₄) | 12.5 g | Powdered and fused. |

| p-tert-butylcatechol | 0.2 g total | Polymerization inhibitor. |

| Diethyl ether | ~50 mL | For extraction and rinsing. |

| Anhydrous magnesium sulfate | 10 g | Drying agent. |

3.2 Equipment

-

500-mL three-necked round-bottomed flask

-

250-mL dropping funnel

-

Fractionating column (e.g., 20 x 1.2 cm section packed with glass helices)

-

Total-condensation, variable take-off still head

-

500-mL receiving flask

-

Oil bath

-

Manostat or vacuum regulator

-

Separatory funnel

-

Standard distillation apparatus for purification

3.3 Procedure

Step 1: Apparatus Setup

-

Assemble the apparatus consisting of the 500-mL three-necked flask, dropping funnel, and the fractionating column with the variable take-off head and receiver.[3]

-

In the reaction flask, place 12.5 g of powdered fused potassium acid sulfate and 0.05 g of p-tert-butylcatechol.[3]

-

In the dropping funnel, place 145 g (0.925 mole) of 1-(3-chlorophenyl)ethanol and 0.05 g of p-tert-butylcatechol.[3]

-

Immerse the reaction flask in an oil bath.

Step 2: Reaction Execution

-

Heat the oil bath to a temperature of 220–230°C.[3]

-

Evacuate the system to a pressure of 125 mm Hg and maintain this pressure using a manostat.[3]

-

Add the 1-(3-chlorophenyl)ethanol solution from the dropping funnel dropwise into the reaction flask at a rate of 15–20 drops per minute. This rate should be adjusted to maintain a vapor temperature of 110–120°C at the top of the fractionating column.[3]

-

The this compound and water formed during the reaction will co-distill and collect in the receiving flask.[3]

Step 3: Isolation and Purification

-

Once the addition is complete, transfer the distillate from the receiver into a separatory funnel using 25 mL of ether to rinse the flask.[3]

-

Separate the organic layer (the lower layer is water).

-

Dry the organic layer over 10 g of anhydrous magnesium sulfate.[3]

-

Filter to remove the drying agent, rinsing it with an additional 25 mL of ether.[3]

-

Add 0.1 g of p-tert-butylcatechol to the combined ether solution to prevent polymerization during the final distillation.[3]

-

Remove the ether by distillation at atmospheric pressure.

-

Distill the remaining residue under reduced pressure to obtain the pure this compound. The product distills at 55–57°C / 3 mm Hg.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value | Reference |

| Reactants & Catalysts | ||

| 1-(3-chlorophenyl)ethanol | 145 g (0.925 mole) | [3] |

| Potassium Acid Sulfate | 12.5 g | [3] |

| p-tert-butylcatechol | 0.2 g (total) | [3] |

| Reaction Conditions | ||

| Pressure | 125 mm Hg | [3] |

| Oil Bath Temperature | 220–230°C | [3] |

| Vapor Head Temperature | 110–120°C | [3] |

| Product & Yield | ||

| Product Mass | 102–106 g | [3] |

| Yield | 80–82.5% | [2][3] |

| Boiling Point | 55–57°C / 3 mm Hg | [3] |

| Refractive Index (n_D^20) | 1.5625 | [3] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Technical Discussion

-

Catalyst: Fused potassium acid sulfate is an effective and inexpensive acidic catalyst for this dehydration. The use of a short fractionating column is recommended to effectively separate the product from the starting alcohol, preventing co-distillation of the reactant and thus improving conversion.[3]

-

Polymerization Inhibitor: Styrenes are prone to polymerization, especially at elevated temperatures. The addition of an inhibitor like p-tert-butylcatechol is essential at multiple stages to ensure a high yield of the monomeric product.[1][3] It is noted that while hydroquinone (B1673460) is a common inhibitor, it is not satisfactory for this specific preparation; picric acid is cited as a very effective alternative.[3]

-

Vacuum and Temperature Control: Careful control of the vacuum and the rate of addition is critical. The goal is to maintain a steady distillation of the product as it forms, which drives the reaction to completion according to Le Châtelier's principle. The specified vapor temperature ensures selective distillation of the product over the higher-boiling starting material.[3]

References

Spectroscopic Characterization of 3-Chlorostyrene: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 3-chlorostyrene, a key intermediate in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data of this compound

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides unique insights into the molecular framework, functional groups, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for both the vinyl and aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.18 | dd | 4.8, 1.6 |

| Aromatic-H | 7.02 – 6.96 | m | |

| Vinyl-H (α) | 6.83 | dd | 17.4, 10.8 |

| Vinyl-H (β, trans) | 5.58 | d | 17.3 |

| Vinyl-H (β, cis) | 5.15 | d | 10.8 |

Data sourced from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic C-Cl | 143.15 |

| Aromatic C-H | 129.96 |

| Aromatic C-H | 127.41 |

| Aromatic C-H | 125.90 |

| Aromatic C-H | 124.42 |

| Vinyl =CH₂ | 113.35 |

| Aromatic C-Vinyl | Not explicitly assigned in the provided source |

| Vinyl -CH= | Not explicitly assigned in the provided source |

Data sourced from a 101 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of aromatic and vinyl C-H bonds, C=C double bonds, and the C-Cl bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H Stretch | Aromatic & Vinyl |

| ~1630 | C=C Stretch | Vinyl |

| ~1590, 1470 | C=C Stretch | Aromatic Ring |

| ~990, 910 | C-H Bend (out-of-plane) | Vinyl |

| ~780 | C-Cl Stretch | Aryl Chloride |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Notes |

| 138 | [M]⁺ | Molecular ion (containing ³⁵Cl) |

| 140 | [M+2]⁺ | Isotope peak (containing ³⁷Cl), approx. 1/3 intensity of M⁺ |

| 103 | [M-Cl]⁺ | Loss of chlorine radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Predicted m/z values for various adducts are also available.[2] For example, the [M+H]⁺ adduct has a predicted m/z of 139.03090.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup : The NMR spectrometer is tuned and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

-

Data Processing : The acquired FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids) : A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

Background Spectrum : A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum : The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization : Electron ionization (EI) is a common method for volatile compounds like this compound. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Chlorostyrene

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for researchers, scientists, and drug development professionals working with 3-Chlorostyrene. This document synthesizes critical data on the compound's properties, toxicity, and handling procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₈H₇Cl.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Weight | 138.59 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Mild aromatic/oily[1] |

| Boiling Point | 87°C at 25 mmHg[2] |

| Melting Point | -23.4°C (estimate)[3] |

| Flash Point | 63°C (145.4°F) - closed cup[4][5] |

| Density | 1.09 g/mL at 25°C[2][5] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chlorinated hydrocarbons.[1] |

| Vapor Pressure | 0.646 mmHg at 25°C[1] |

Toxicological Data

This compound poses moderate acute toxicity and is irritating to the eyes, skin, and respiratory system.[1] Prolonged or repeated exposure may lead to more severe health effects, including central nervous system depression, as well as potential liver and kidney damage.[1]

| Metric | Species | Route | Value |

| LD50 | Rat | Oral | 5200 mg/kg[2] |

| LD50 | Rabbit | Dermal (percutaneous) | 20 g/kg[2] |

Experimental Protocols

While the specific experimental reports for the LD50 values of this compound are not publicly available, the methodologies likely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Test Guideline 401)

This test is designed to determine the dose of a substance that causes mortality in 50% of a test population (LD50) after a single oral administration.[6][7]

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats), all of the same sex, are used for each dose level.[6] If females are used, they should be nulliparous and non-pregnant.[6]

-

Housing and Fasting: Animals are caged individually or in small groups and fasted prior to dosing.[6]

-

Dose Administration: The test substance is administered orally via gavage in graduated doses to several groups of animals, with one dose per group.[6]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for a set period, typically 14 days.[5] Body weights are recorded weekly.[5]

-

Necropsy: All animals, including those that die during the test and survivors at the end of the observation period, undergo a gross necropsy.[5][6]

-

Data Analysis: The LD50 is calculated statistically from the dose-response data.[6]

Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This method assesses the health hazards from short-term dermal exposure to a chemical.[2][3][4][8]

Methodology:

-

Test Animals: Typically, rats of a single sex are used.[5][8]

-

Preparation: Approximately 10% of the animal's body surface area is shaved, and the test substance is applied.[5]

-

Application: The substance is held in contact with the skin for a 24-hour period.[5]

-

Observation: Animals are observed daily for at least 14 days for signs of toxicity and mortality.[5] Body weights are recorded at least weekly.[5]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.[5]

Potential Signaling Pathways in Toxicity

Direct research on the specific signaling pathways affected by this compound is limited. However, studies on its primary metabolite, styrene-7,8-oxide (SO), and the parent compound, styrene, provide insights into a plausible mechanism of toxicity. SO has been shown to induce apoptosis (programmed cell death) in neuronal cells.[1][9] This process involves the activation of caspases, a family of protease enzymes that are central to the apoptotic pathway.

The proposed mechanism suggests that exposure to compounds like this compound, likely through its metabolites, can lead to cellular stress. This stress can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. Key events include the modulation of the Bcl-2 family of proteins, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[1][10][11][12] Activated caspase-3 is responsible for the cleavage of various cellular proteins, ultimately leading to cell death.

Health and Safety Recommendations

Handling and Storage

-

Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[6] Keep away from sources of ignition as it is a combustible liquid.[13] Take measures to prevent the buildup of electrostatic charge.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[6] The recommended storage temperature is 2-8°C.[3][5][6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[14] Wear a lab coat and, if necessary, a chemical-resistant apron.[14]

-

Respiratory Protection: Work in a certified chemical fume hood to avoid vapor inhalation.[14] If there is a risk of exposure above permissible limits, a suitable respirator should be used.[14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[6][9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][11] Remove contaminated clothing.[11] If irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[12] Seek medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Guidelines

This compound is a halogenated organic compound and should be disposed of as hazardous waste.[15][16] Disposal must be in accordance with federal, state, and local regulations.

-

Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds may be classified under "F" codes (wastes from non-specific sources) if they are spent solvents.[17][18] It is crucial to consult your institution's environmental health and safety office for proper waste characterization.

-

Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration in a permitted hazardous waste incinerator.[19] Do not dispose of this chemical down the drain or in regular trash.[6] Collect in a properly labeled, sealed container for hazardous waste pickup.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety protocols.

References

- 1. Styrene-7,8-oxide activates a complex apoptotic response in neuronal PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. researchgate.net [researchgate.net]

- 10. Styrene Oxide Caused Cell Cycle Arrest and Abolished Myogenic Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. HEALTH EFFECTS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. uakron.edu [uakron.edu]

- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

- 17. Waste Code [rcrainfo.epa.gov]

- 18. wku.edu [wku.edu]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Part 1: Overview of 3-Chlorostyrene (CAS 2039-85-2)

An Important Clarification on CAS Number 2039-85-2

Initial research indicates a discrepancy regarding the chemical identity of CAS number 2039-85-2. While the query specifies this CAS number in relation to "4-Amino-3,5-dichlorobenzonitrile," publicly available chemical databases and suppliers consistently associate CAS number 2039-85-2 with the compound 3-Chlorostyrene (also known as 1-chloro-3-vinylbenzene).

The compound 4-Amino-3,5-dichlorobenzonitrile is correctly identified by the CAS number 78473-00-4 .

This guide will proceed by first providing a brief overview of the properties of this compound (CAS 2039-85-2) to address the initial query directly. Subsequently, a comprehensive technical guide will be presented for 4-Amino-3,5-dichlorobenzonitrile (CAS 78473-00-4), which appears to be the intended subject of interest for researchers, scientists, and drug development professionals.

This compound is a halogenated organic compound. It is a derivative of styrene (B11656) with a chlorine atom substituted at the meta position of the benzene (B151609) ring. At room temperature, it typically appears as a colorless to pale yellow liquid with a mild aromatic odor.[1] It is sparingly soluble in water but readily dissolves in common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2039-85-2 | [1][2][3] |

| Molecular Formula | C8H7Cl | [1][2][4] |

| Molecular Weight | 138.59 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 60-63 °C at 6 mmHg | [2][3][5] |

| Density | 1.09 g/mL at 25 °C | [2][3] |

| Refractive Index | 1.5620 at 20 °C | [2][3] |

| Flash Point | 145 °F (62.8 °C) | [3] |

| Storage Temperature | 2-8°C | [3] |

Part 2: In-Depth Technical Guide on 4-Amino-3,5-dichlorobenzonitrile (CAS 78473-00-4)

This section provides a detailed overview of the properties, applications, and suppliers of 4-Amino-3,5-dichlorobenzonitrile, a crucial intermediate in various chemical syntheses.

Core Properties

4-Amino-3,5-dichlorobenzonitrile is a dichlorinated aminobenzonitrile derivative. It serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 2: Physical and Chemical Properties of 4-Amino-3,5-dichlorobenzonitrile

| Property | Value | Reference |

| CAS Number | 78473-00-4 | [6][7][8][9][10][11][12][13] |

| Molecular Formula | C7H4Cl2N2 | [6][9][10][11][12][13] |

| Molecular Weight | 187.03 g/mol | [6][10][13] |

| Appearance | White to cream or pale brown powder/crystal | [14] |

| Melting Point | 116-121 °C | [7][8][10] |

| Boiling Point | 140 °C at 3 mmHg | [6] |

| Flash Point | 68 °C | [6] |

| Purity | >97% or >98% (GC) | [10][14] |

Table 3: Spectroscopic Data Identifiers for 4-Amino-3,5-dichlorobenzonitrile

| Spectroscopic Data | Availability |

| ¹³C NMR | Available |

| ATR-IR | Available |

| Transmission IR | Available |

| Raman | Available |

Suppliers

A number of chemical suppliers offer 4-Amino-3,5-dichlorobenzonitrile, typically with a purity of 97% or higher.

Table 4: Major Suppliers of 4-Amino-3,5-dichlorobenzonitrile

| Supplier | Purity | Available Quantities |

| Thermo Scientific (Alfa Aesar) | 97% | 1 g, 5 g |

| TCI Chemicals | >98.0% (GC) | Contact for details |

| Santa Cruz Biotechnology | Contact for details | Contact for details |

| Capot Chemical Co., Ltd. | Contact for details | Contact for details |

| CP Lab Safety | min 98% (GC) | 100 grams |

Experimental Protocols

While specific, detailed experimental protocols are proprietary and found within patents and specialized scientific literature, the primary application of 4-Amino-3,5-dichlorobenzonitrile is as a chemical intermediate. A general experimental workflow for its use in a substitution reaction is outlined below.

General Workflow for Nucleophilic Aromatic Substitution

A common application of compounds like 4-Amino-3,5-dichlorobenzonitrile involves nucleophilic aromatic substitution, where the amino group directs the substitution of other groups on the aromatic ring. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine.

Caption: General workflow for a substitution reaction using 4-Amino-3,5-dichlorobenzonitrile.

Signaling Pathways and Biological Activity

The biological activity of 4-Amino-3,5-dichlorobenzonitrile itself is not extensively documented in publicly available literature. Its primary role is as a precursor or intermediate in the synthesis of biologically active molecules. The final synthesized compounds may target a wide variety of signaling pathways, depending on the other functional groups introduced.

For instance, aminobenzonitrile derivatives are scaffolds used in the development of inhibitors for various enzymes, such as kinases or proteases, which are critical components of cellular signaling pathways.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound CAS#: 2039-85-2 [m.chemicalbook.com]

- 4. Benzene, 1-chloro-3-ethenyl- (CAS 2039-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Amino-3,5-dichlorobenzonitrile | 78473-00-4 [chemicalbook.com]

- 8. 4-Amino-3,5-dichlorobenzonitrile | 78473-00-4 [chemicalbook.com]

- 9. 4-Amino-3,5-dichlorobenzonitrile | C7H4Cl2N2 | CID 522706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Amino-3,5-dichlorobenzonitrile, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 11. Benzonitrile, 4-amino-3,5-dichloro- [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. scbt.com [scbt.com]

- 14. 4-Amino-3-chlorobenzonitrile, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Polymerization Potential of Chlorostyrene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymerization potential of chlorostyrene isomers: ortho-chlorostyrene (o-chlorostyrene), meta-chlorostyrene (m-chlorostyrene), and para-chlorostyrene (p-chlorostyrene). The position of the chlorine atom on the phenyl ring significantly influences the monomer's reactivity and the resulting polymer's properties, making a comparative understanding crucial for material design and application. This document covers radical, cationic, and anionic polymerization methods, presenting available quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Chlorostyrene Isomers

Chlorostyrene monomers are derivatives of styrene (B11656), featuring a chlorine substituent on the aromatic ring. Their general structure is C₈H₇Cl, with a molecular weight of approximately 138.59 g/mol .[1][2] The electronic effect of the chlorine atom—inductive electron withdrawal (-I) and resonance electron donation (+R)—alters the electron density of the vinyl group, thereby influencing its susceptibility to different polymerization mechanisms. The para-isomer, in particular, has been studied for the production of polychlorostyrene, a clear, colorless plastic with notable heat distortion and flame-retardant properties.[1]

Comparative Polymerization Behavior

The polymerization of chlorostyrene isomers can be initiated through radical, cationic, and anionic mechanisms. The position of the chlorine atom dictates the stability of the propagating intermediate (radical, carbocation, or carbanion), leading to variations in polymerization rates, achievable molecular weights, and polymer microstructures.

Radical Polymerization

Free-radical polymerization is a common method for vinyl monomers. The reactivity of chlorostyrene isomers in radical polymerization is influenced by the resonance stabilization of the propagating radical and the polarity of the vinyl group. The Alfrey-Price Q-e scheme is a useful tool for predicting monomer reactivity in copolymerization, where 'Q' represents the reactivity of the monomer due to resonance stabilization and 'e' quantifies the polarity of the vinyl group.

Table 1: Alfrey-Price Q-e Values for Styrene and p-Chlorostyrene

| Monomer | Q Value | e Value |

| Styrene | 1.00 | -0.80 |

| p-Chlorostyrene | 1.03 | -0.33 |

The 'e' value of p-chlorostyrene is less negative than that of styrene, indicating that the vinyl group is less electron-rich due to the electron-withdrawing nature of the chlorine atom. This difference in polarity influences its behavior in copolymerizations.

Cationic Polymerization

Cationic polymerization is initiated by electrophiles and proceeds through a carbocationic propagating species. The stability of the carbocation is paramount for a successful polymerization. Electron-donating groups on the phenyl ring stabilize the carbocation, while electron-withdrawing groups destabilize it.

The chlorine atom is an electron-withdrawing group, which destabilizes the benzylic carbocation formed during the propagation step. Consequently, chlorostyrene isomers are generally less reactive in cationic polymerization compared to styrene.[3] However, living cationic polymerization of p-chlorostyrene has been achieved, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[4]

Anionic Polymerization

Anionic polymerization is initiated by nucleophiles and propagates via a carbanionic active center. Electron-withdrawing groups on the phenyl ring can stabilize the carbanion, thus enhancing the monomer's reactivity in anionic polymerization. The chlorine atom, being electron-withdrawing, facilitates anionic polymerization of chlorostyrene isomers, making them more reactive than styrene under these conditions.[3] Living anionic polymerization of 4-halostyrenes, including p-chlorostyrene, has been demonstrated to produce well-defined polymers.[5]

Quantitative Polymerization Data

The majority of available quantitative data focuses on p-chlorostyrene. Data for o- and m-chlorostyrene is sparse, preventing a direct, comprehensive comparison across all isomers under identical conditions.

Table 2: Quantitative Data for the Polymerization of p-Chlorostyrene

| Polymerization Type | Initiator/Catalyst | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| Living Anionic | sec-BuLi | THF | -78 | Controlled by [M]/[I] ratio | ~2 | [5] |

| Living Anionic | αMSLi/PhOCs | THF | -78 | Predictable | <1.1 | [5] |

| Living Cationic | 1-phenylethyl chloride/SnCl₄/nBu₄NCl | CH₂Cl₂ | 0 | Proportional to conversion | ~1.1 | [4] |

| Radical | AIBN | Toluene (B28343) | 60 | - | - |

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, [M] = Monomer concentration, [I] = Initiator concentration. The data for radical polymerization is qualitative from the cited source.

Experimental Protocols

The following sections provide detailed, representative protocols for the polymerization of chlorostyrene isomers. These are generalized procedures and may require optimization for specific research goals.

Monomer Purification

Prior to polymerization, it is crucial to remove inhibitors (like 4-tert-butylcatechol) and other impurities from the chlorostyrene monomers.

Procedure:

-

Wash the monomer with an equal volume of 10% aqueous sodium hydroxide (B78521) solution in a separatory funnel to remove the inhibitor.

-

Wash the monomer with distilled water until the aqueous layer is neutral.

-

Dry the monomer over anhydrous calcium chloride or magnesium sulfate.

-

Distill the monomer under reduced pressure. Collect the fraction boiling at the appropriate temperature for the specific isomer.

-

Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20 °C) to prevent spontaneous polymerization.

Radical Polymerization (Bulk)

This protocol describes the bulk polymerization of a chlorostyrene isomer using a free-radical initiator.[6][7]

Materials:

-

Purified chlorostyrene isomer

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Reaction vessel (e.g., Schlenk tube or sealed ampoule)

-

Inert gas supply (Argon or Nitrogen)

-

Oil bath

Procedure:

-

Place the purified chlorostyrene monomer in the reaction vessel.

-

Add the desired amount of initiator (typically 0.1-1.0 mol% relative to the monomer).

-

Degas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

-

Seal the reaction vessel under an inert atmosphere.

-

Immerse the vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time. The viscosity of the mixture will increase as the polymer forms.

-

Terminate the reaction by cooling the vessel in an ice bath.

-

Dissolve the resulting polymer in a suitable solvent (e.g., toluene or tetrahydrofuran).

-

Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

-

Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Cationic Polymerization (Solution)

This protocol outlines the solution polymerization of a chlorostyrene isomer using a Lewis acid catalyst.[4][8]

Materials:

-

Purified chlorostyrene isomer

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Lewis acid initiator (e.g., SnCl₄, AlCl₃, BF₃·OEt₂)

-

Co-initiator (e.g., water, a protic acid)

-

Dry reaction flask with a magnetic stirrer, under an inert atmosphere

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Under an inert atmosphere, add the anhydrous solvent and the purified chlorostyrene monomer to the reaction flask.

-

Cool the mixture to the desired reaction temperature (typically between -78 °C and 0 °C).

-

Prepare a solution of the Lewis acid initiator in the anhydrous solvent.

-

Slowly add the initiator solution to the stirred monomer solution. The presence of a co-initiator is often necessary to initiate the polymerization.

-

Maintain the reaction at the set temperature for the desired duration.

-

Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol (B129727) or ammonia.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent.

-

Collect the polymer by filtration, wash it, and dry it under vacuum.

Anionic Polymerization (Solution)

This protocol describes the living anionic polymerization of a chlorostyrene isomer, which requires stringent anhydrous and anaerobic conditions.[5][6][9]

Materials:

-

Purified chlorostyrene isomer, rigorously dried

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, benzene)

-

Organolithium initiator (e.g., n-butyllithium, sec-butyllithium)

-

High-vacuum line or glovebox

-

Reaction flask with a magnetic stirrer

Procedure:

-

Assemble the reaction glassware and dry it thoroughly by flame-drying under vacuum.

-

Introduce the anhydrous solvent into the reaction flask via cannula transfer under an inert atmosphere.

-

Add the purified chlorostyrene monomer to the solvent.

-

Cool the solution to the desired polymerization temperature (e.g., -78 °C for THF).

-

Titrate the initiator solution to determine its exact concentration.

-

Slowly add the calculated amount of initiator to the stirred monomer solution. A color change often indicates the formation of the living polymer anions.

-

Allow the polymerization to proceed until the monomer is consumed.

-

Terminate the living polymerization by adding a proton source, such as degassed methanol.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Polymer Characterization

Characterization of the resulting polychlorostyrene is essential to determine its molecular weight, molecular weight distribution, and microstructure.

-

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the tacticity (the stereochemical arrangement of the chlorine-substituted phenyl rings along the polymer chain), and analyze copolymer composition.[12][13][14]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate fundamental concepts in the polymerization of chlorostyrene.

Figure 1: General mechanism of free-radical polymerization.

Figure 2: A generalized experimental workflow for polymerization.

References

- 1. Bulk polymerization - Wikipedia [en.wikipedia.org]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. benchchem.com [benchchem.com]

- 4. pslc.ws [pslc.ws]

- 5. [PDF] Free-Radical Copolymerization I. Reactivity Ratios in Bulk-Copolymerization of p-Chlorostyrene and Methyl Acrylate | Semantic Scholar [semanticscholar.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pslc.ws [pslc.ws]

- 10. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. researchgate.net [researchgate.net]

- 13. ismar.org [ismar.org]

- 14. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Vinyl Group in 3-Chlorostyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the vinyl group in 3-chlorostyrene. The presence of a chlorine atom in the meta position of the styrene (B11656) ring introduces significant electronic and steric effects that modulate the reactivity of the vinyl moiety. This document explores these effects in the context of key chemical transformations including polymerization, electrophilic addition, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough resource for professionals in research and development.

Introduction

This compound is a substituted aromatic compound that serves as a valuable monomer in the synthesis of specialty polymers and as an intermediate in the production of fine chemicals.[1][2] The reactivity of its vinyl group is of paramount importance for its application in these fields. The chlorine atom at the meta position exerts a unique influence on the electronic distribution of the molecule, primarily through its inductive and resonance effects. Understanding these influences is critical for predicting and controlling the outcomes of chemical reactions involving the vinyl group.

Electronic and Steric Effects of the Meta-Chloro Substituent

The chlorine atom is an electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, its impact on the vinyl group's reactivity is more nuanced. The meta position of the substituent prevents direct resonance interaction with the vinyl group. Consequently, the electronic character of the vinyl double bond is primarily influenced by the inductive effect of the chloro group.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a meta-chloro substituent is +0.37, indicating its electron-withdrawing nature. This electron-withdrawing character influences the stability of intermediates formed during reactions of the vinyl group, thereby affecting reaction rates and regioselectivity.

Polymerization of this compound

The vinyl group of this compound readily undergoes polymerization, making it a useful monomer for the production of poly(this compound). The properties of the resulting polymer, such as increased glass transition temperature and flame retardancy, are significantly influenced by the presence of the chlorine atom.[2]

Radical Polymerization

This compound can be polymerized via free-radical polymerization. The reactivity of this compound in these reactions can be understood in the context of the Hammett relationship, which correlates reaction rates with the electronic properties of substituents. Monomers with electron-withdrawing substituents, like this compound, can exhibit different polymerization kinetics compared to unsubstituted styrene.[3]

Copolymerization

This compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The reactivity ratios (r) in copolymerization indicate the relative tendency of a growing polymer chain to add its own type of monomer versus the comonomer. For chlorostyrenes, these ratios are influenced by the electronic nature of the chloro substituent.

Table 1: Reactivity Ratios for Copolymerization of Chlorostyrenes with Styrene

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |

|---|

| p-Chlorostyrene | Styrene | 0.74 | 1.03 |[4] |

Note: Specific reactivity ratios for this compound with various comonomers require dedicated experimental determination but are expected to be influenced by its Hammett constant.

Electrophilic Addition Reactions

The electron-rich double bond of the vinyl group is susceptible to attack by electrophiles. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate.

Mechanism of Electrophilic Addition

In the addition of an electrophile (E+) to this compound, two possible carbocation intermediates can be formed. The stability of these intermediates determines the major product. The formation of a benzylic carbocation is generally favored due to resonance stabilization by the aromatic ring. The electron-withdrawing chloro group at the meta position destabilizes the positive charge on the benzylic carbon through an inductive effect.[2][5][6]

Experimental Protocol: Electrophilic Bromination (Adapted from a general procedure)

Objective: To synthesize 1-(3-chlorophenyl)-1,2-dibromoethane via electrophilic addition of bromine to this compound.

Materials:

-

This compound

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

Sodium thiosulfate (B1220275) solution (for quenching)

Procedure:

-

Dissolve this compound (1 equivalent) in carbon tetrachloride in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in carbon tetrachloride dropwise to the stirred solution.

-

Continue stirring at 0 °C until the bromine color disappears.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Oxidation of the Vinyl Group

The vinyl group of this compound can be oxidized to form various products, including epoxides and carbonyl compounds, depending on the oxidizing agent used.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields this compound oxide. This epoxide is a valuable intermediate for the synthesis of various pharmaceuticals and fine chemicals.[7][8][9]

Reduction of the Vinyl Group

The vinyl group of this compound can be reduced to an ethyl group through catalytic hydrogenation. This reaction proceeds by the addition of hydrogen across the double bond.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound over a noble metal catalyst, such as palladium on carbon (Pd/C), yields 1-chloro-3-ethylbenzene (B1584093). This reaction is typically carried out under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation (Adapted from a general procedure)

Objective: To synthesize 1-chloro-3-ethylbenzene by the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or another suitable solvent)

-

Hydrogen gas

Procedure:

-

In a hydrogenation flask, dissolve this compound in ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation if necessary.

Spectroscopic Data

The electronic environment of the vinyl group in this compound is reflected in its spectroscopic data.

Table 2: 1H and 13C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 1H NMR | |||

| Hvinyl (α) | 6.83 | dd | 17.4, 10.8 |

| Hvinyl (β, trans) | 5.58 | d | 17.3 |

| Hvinyl (β, cis) | 5.15 | d | 10.8 |

| Aromatic H | 7.18-7.02 | m | |

| 13C NMR | |||

| Cvinyl (α) | 135.77 | ||

| Cvinyl (β) | 114.56 |

| Aromatic C | 143.15, 129.96, 127.41, 125.90, 124.42 | | |

Note: Data obtained from a supporting information document and may vary slightly depending on the solvent and instrument.[3]

Conclusion

The reactivity of the vinyl group in this compound is significantly influenced by the presence of the meta-chloro substituent. The electron-withdrawing nature of the chlorine atom affects the rates and regioselectivity of various reactions, including polymerization and electrophilic additions. This guide has provided a detailed overview of these effects, supported by mechanistic diagrams, experimental protocols, and spectroscopic data. A thorough understanding of the principles outlined herein is essential for the effective utilization of this compound in the synthesis of advanced materials and complex organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organic chemistry - The stability order in the substituted benzyl carbanions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Understanding Relative Stability of Three Benzyl Carbocations with Differ.. [askfilo.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide on the Electronic and Steric Effects of the Chlorine Substituent in 3-Chlorostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of the chlorine substituent in the meta position of the styrene (B11656) backbone, as exemplified by 3-chlorostyrene. The presence of the chlorine atom significantly influences the molecule's reactivity, spectroscopic properties, and conformational preferences. This document collates quantitative data from spectroscopic and physical-organic methodologies, details relevant experimental protocols, and provides visualizations to elucidate the underlying principles governing these effects. A thorough understanding of these substituent effects is paramount for the rational design of novel therapeutics and functional materials.

Introduction

The strategic placement of substituents on an aromatic ring is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's physicochemical properties. Halogens, particularly chlorine, are frequently employed to modulate electronic distribution, lipophilicity, and metabolic stability. In the context of a styrene framework, a chlorine substituent can exert profound electronic and steric influences that dictate its behavior in polymerization reactions, electrophilic additions, and biological interactions. This guide focuses on this compound to provide a detailed examination of these effects.

Electronic Effects of the Chlorine Substituent

The electronic influence of the chlorine atom in this compound is a duality of inductive and resonance effects.

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene (B151609) ring through the sigma bond network. This electron-withdrawing inductive effect is a primary contributor to the overall electronic character of the molecule.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect counteracts the inductive effect. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.

In the meta position, the resonance effect is less pronounced compared to the ortho and para positions. Consequently, the electronic character of the 3-chloro substituent is predominantly electron-withdrawing.

Quantitative Analysis: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of an aromatic compound. The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant of the substituted reactant.

-

k₀ is the rate constant of the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The Hammett substituent constant for a meta-chloro group (σ_m) provides a quantitative measure of its electron-withdrawing ability.

Table 1: Hammett Substituent Constant for Chlorine

| Substituent | Position | Hammett Constant (σ) |

| Chlorine | meta | +0.37 |

A positive σ value indicates an electron-withdrawing group. The σ_m value of +0.37 for chlorine confirms its significant electron-withdrawing nature when positioned meta to the reaction center.

Spectroscopic Evidence

Spectroscopic techniques provide direct evidence of the electronic perturbations caused by the chlorine substituent.

The electron-withdrawing nature of the chlorine atom in this compound influences the chemical shifts of the vinyl and aromatic protons and carbons in its ¹H and ¹³C NMR spectra. The deshielding effect of the chlorine atom causes downfield shifts for nearby nuclei.

Table 2: ¹H and ¹³C NMR Chemical Shifts of this compound

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Vinyl H (α) | 6.71 (dd, J = 17.6, 10.9 Hz) |

| Vinyl H (β, trans) | 5.75 (d, J = 17.6 Hz) |

| Vinyl H (β, cis) | 5.24 (d, J = 10.9 Hz) |

| Aromatic H | 7.22 - 7.26 (m) |

| Aromatic H | 7.09 (t, J = 4.4 Hz) |

| ¹³C NMR | |

| Cα | 137.04 |

| Cβ | 113.69 |

| C1 | 138.16 |

| C2 | 123.43 |

| C3 | 128.51 |

| C4 | 127.03 |

| C5 | 128.68 |

| C6 | 137.60 |

Data obtained in CDCl₃. Chemical shifts are referenced to TMS.

The electronic effects of the chlorine substituent can also be observed in the vibrational frequencies of the molecule. The electron-withdrawing nature of chlorine can influence the bond strength and, consequently, the stretching frequencies of the vinyl C=C and aromatic C-H bonds.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Vinyl C-H Stretch | ~3080 |

| C=C Stretch (vinyl) | ~1630 |

| C=C Stretch (aromatic) | ~1600, ~1475 |

| C-Cl Stretch | 800 - 600 |

Steric Effects of the Chlorine Substituent

The steric effect of the chlorine atom in this compound refers to the spatial hindrance it imposes on neighboring atoms and approaching reactants. This can influence the molecule's conformation and its reactivity in sterically demanding reactions.

Quantitative Analysis of Steric Bulk

-

A-Value: The A-value is a measure of the steric bulk of a substituent, determined from the conformational equilibrium of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position to avoid steric strain.

Table 4: A-Value for the Chlorine Substituent

| Substituent | A-Value (kcal/mol) |

| Chlorine | ~0.4 - 0.53[1] |

The moderate A-value of chlorine suggests a discernible but not overly prohibitive steric presence.

-

Van der Waals Radius: The Van der Waals radius of an atom provides an indication of its size. The Van der Waals radius of chlorine is approximately 1.75 Å.

-

Bond Lengths and Angles (from computational data of related molecules): Computational chemistry provides valuable insights into molecular geometry. For chlorobenzene, a closely related molecule, the C-Cl bond length is approximately 1.74 Å, and the C-C-Cl bond angle is around 120°. These values are expected to be similar in this compound and indicate a significant spatial presence of the chlorine atom.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydration of 1-(3-chlorophenyl)ethanol.[2]

Procedure:

-

Place 12.5 g of powdered fused potassium acid sulfate (B86663) and 0.05 g of p-tert-butylcatechol in a 500-mL three-necked round-bottomed flask equipped with a dropping funnel and a fractionating column.[2]

-

Heat the flask in an oil bath to 220–230°C.[2]

-

Add 145 g of m-chlorophenylmethylcarbinol containing 0.05 g of p-tert-butylcatechol dropwise to the flask while maintaining the system under reduced pressure (e.g., 125 mm).[2]

-

Collect the distillate, which consists of this compound and water.[2]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and add a small amount of p-tert-butylcatechol as a stabilizer.[2]

-

Purify the product by vacuum distillation to yield this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3]

-

Ensure the sample is free of any solid particles by filtering if necessary.[4]

-

Cap the NMR tube securely.

Data Acquisition (Typical Parameters for ¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (for a liquid sample):

-

Place a small drop of neat this compound onto a KBr plate.

-

Place a second KBr plate on top and gently rotate to create a thin, even film.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.

Data Acquisition:

-

Instrument: FTIR spectrometer

-

Mode: Transmission or ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the empty sample holder (for transmission) or clean ATR crystal should be collected and subtracted from the sample spectrum.

Visualizations

Caption: Interplay of Inductive and Resonance Effects of Chlorine.

Caption: Workflow for Characterizing Substituent Effects.

Conclusion